molecular formula C14H14N2O2 B3594895 N-(2,3-dihydro-1H-inden-5-yl)-5-methyl-1,2-oxazole-3-carboxamide

N-(2,3-dihydro-1H-inden-5-yl)-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B3594895
M. Wt: 242.27 g/mol
InChI Key: JLJSPHDPVYYNEM-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-5-yl)-5-methyl-1,2-oxazole-3-carboxamide is an organic compound with a complex structure that includes an indene moiety, an oxazole ring, and a carboxamide group

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-9-7-13(16-18-9)14(17)15-12-6-5-10-3-2-4-11(10)8-12/h5-8H,2-4H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJSPHDPVYYNEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-5-methyl-1,2-oxazole-3-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Indene Moiety: The indene structure can be synthesized through the cyclization of a suitable precursor, such as 2-phenylbutadiene, under acidic conditions.

    Oxazole Ring Formation: The oxazole ring can be formed by the cyclization of an α-hydroxy ketone with an amide in the presence of a dehydrating agent like phosphorus oxychloride.

    Coupling Reaction: The final step involves coupling the indene moiety with the oxazole ring through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while reducing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-inden-5-yl)-5-methyl-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the oxazole ring or the carboxamide group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with possible opening of the oxazole ring.

    Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-5-yl)-5-methyl-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1H-inden-5-yl)acetamide: Similar structure but lacks the oxazole ring.

    5-methyl-1,2-oxazole-3-carboxamide: Contains the oxazole ring but lacks the indene moiety.

    Indene derivatives: Compounds with similar indene structures but different functional groups.

Uniqueness

N-(2,3-dihydro-1H-inden-5-yl)-5-methyl-1,2-oxazole-3-carboxamide is unique due to the combination of the indene moiety and the oxazole ring, which imparts distinct chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dihydro-1H-inden-5-yl)-5-methyl-1,2-oxazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2,3-dihydro-1H-inden-5-yl)-5-methyl-1,2-oxazole-3-carboxamide

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